N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide
描述
N-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide is a benzamide derivative featuring a fluorine atom at the 3-position and a 4-methylpiperazine moiety at the 4-position of the phenyl ring. The compound’s structure combines a lipophilic benzamide core with a polar piperazine group, which may enhance solubility and receptor-binding properties.
The compound’s structural design aligns with kinase inhibitors or epigenetic modulators, as evidenced by related benzamide derivatives (e.g., WDR5 degraders) studied for their role in protein acetylation and cancer therapy . Its synthesis may involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, similar to other benzamide derivatives documented in the literature .
属性
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-4-3-5-15(12-14)19(24)21-16-6-7-18(17(20)13-16)23-10-8-22(2)9-11-23/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDRNFYSUPDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable fluorinated aromatic compound under controlled conditions to form the intermediate.
Coupling Reaction: The intermediate is then coupled with 3-methylbenzenecarboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
化学反应分析
Types of Reactions
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Medicinal Chemistry
Anticancer Activity
One of the primary applications of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide is its potential as an anticancer agent. Research has indicated that modifications to similar compounds can enhance their inhibitory activity against specific kinases involved in cancer progression. For instance, a related compound demonstrated significant anti-proliferative effects against Ba/F3 cells, which are often used as a model for studying leukemia .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Kinase | IC50 (nM) | Activity Description |
|---|---|---|---|
| Compound 1d | T315I Kinase | 26 | High potency against mutant kinase |
| N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide | TBD | TBD | Potential for further exploration |
Structure-Activity Relationship (SAR) Studies
The compound serves as a scaffold for structure-activity relationship studies aimed at optimizing pharmacological properties. By modifying the piperazine moiety or the fluorinated phenyl group, researchers can investigate how these changes affect biological activity and pharmacokinetics (PK). For example, introducing an additional nitrogen atom to the piperazine ring has been shown to improve solubility and reduce lipophilicity, enhancing overall bioavailability .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| N-Methylpiperazine added | Improved potency | |
| Additional nitrogen atom | Enhanced solubility | |
| Fluorination of phenyl | Increased selectivity |
Neuropharmacology
Another promising application is in neuropharmacology, where compounds with piperazine rings are often explored for their effects on neurotransmitter systems. The structural characteristics of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide suggest potential interactions with serotonin or dopamine receptors, which could lead to new treatments for psychiatric disorders .
Drug Development and Clinical Trials
The compound's structural features position it well for development into a therapeutic agent targeting specific cancers or neurological conditions. Ongoing research and clinical trials will be critical in determining its efficacy and safety profile. The need for further studies to establish its clinical safety and tolerability is highlighted in recent literature .
作用机制
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related benzamide derivatives, focusing on molecular features, synthetic routes, and biological activity.
Structural and Molecular Comparisons
Key Differentiators
Substituent Effects : The 3-fluoro and 4-methylpiperazine groups in the target compound may confer higher selectivity for kinase targets compared to ethynyl/trifluoromethyl analogs () .
Synthetic Efficiency : Lower yields (19–27%) in highlight challenges in synthesizing ethynyl-containing analogs, whereas the target compound’s simpler structure may allow higher yields .
生物活性
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of kinase inhibition and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
The compound is characterized by the following properties:
- IUPAC Name : N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide
- Molecular Formula : C16H20FN3O
- Melting Point : 87-89 °C
- Boiling Point : 349.5 ± 42.0 °C at 760 mmHg
- Purity : 98% .
Synthesis
The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide typically involves multi-step reactions starting from 4-(4-methylpiperazin-1-yl)aniline. The process includes:
- Reduction of Nitro Compounds : Utilizing palladium on carbon (Pd/C) in ethanol to convert nitro derivatives to amines.
- Formation of Amides : Reacting the resultant amine with appropriate acyl chlorides or anhydrides to form the desired amide structure .
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide primarily acts as an ATP-competitive inhibitor targeting various kinases. The presence of the piperazine ring enhances its affinity for kinase binding sites, facilitating its role in inhibiting cell proliferation.
Anticancer Activity
Recent studies have demonstrated the compound's potent anticancer effects, particularly against specific cancer cell lines. For instance:
- In vitro assays revealed that the compound exhibited significant inhibition of cell proliferation in Ba/F3 cells expressing Bcr-Abl T315I mutation, a common target in chronic myeloid leukemia (CML) .
Table 1: Summary of Biological Activity Data
Case Studies
- In Vitro Studies : A study conducted on various derivatives including N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-3-methylbenzamide showed promising results in inhibiting tumor growth in xenograft models.
- Pharmacokinetic Analysis : Research indicated that modifications to the piperazine moiety improved bioavailability and reduced lipophilicity, enhancing overall pharmacokinetic profiles .
常见问题
Q. Table 1. Representative Derivatives and Their Properties
| Compound | Yield (%) | Melting Point (°C) | [α]²⁵D (c, solvent) | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|
| 11e (dihydrochloride) | 64 | 165 | +68.0° (CH₃OH) | 492.5 |
| 12b (dihydrochloride) | 70 | 124–130 | +46.6° (CH₃OH) | 502.8 |
| 5n (DDR1/2 inhibitor) | N/A | N/A | N/A | N/A |
Q. Table 2. Biological Activity of Key Analogs
| Compound | Target | IC₅₀ (nM) | In Vivo Model | Key Finding |
|---|---|---|---|---|
| 5n | DDR1/DDR2 | 9.4/20.4 | LPS-induced ALI mice | 50% reduction in IL-6 at 10 mg/kg |
| 20g | BCR-ABL(T315I) | 8.0 | Ba/F3 cell xenograft | 80% survival at 50 mg/kg (oral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
